(6Z)-5-IMINO-6-[(3-METHYLPHENYL)METHYLIDENE]-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
[1,3,4]Thiadiazolo[3,2-a]pyrimidin-7-one derivatives are a class of organic compounds that contain a thiadiazole and pyrimidinone ring fused together . They have been synthesized and studied for various applications, particularly in medicinal chemistry .
Synthesis Analysis
The synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one derivatives typically involves the reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds . The reaction conditions can vary depending on the specific substrates and desired products .Molecular Structure Analysis
The molecular structure of [1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one derivatives is characterized by a fused thiadiazole and pyrimidinone ring. The specific structure of “5-imino-6-(3-methylbenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” would include additional functional groups attached to this core structure .Chemical Reactions Analysis
The chemical reactions involving [1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one derivatives can vary widely depending on the specific compound and reaction conditions. For example, 5-imino-6H-7-one derivatives of [1,3,4]thiadiazolo[3,2-a]pyrimidines can react with the Vilsmeier reagent to yield 5-isocyano-7-one derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one derivatives can vary depending on their specific structure. For example, the compound “(6E)-2- (2-Fluorophenyl)-5-imino-6- { [1- (3-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-5H,6H,7H- [1,3,4]thiadiazolo [3,2-A]pyrimidin-7-one” has a molecular weight of 460.4 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 7 .Mechanism of Action
The mechanism of action of [1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one derivatives can depend on their specific chemical structure and the biological target they interact with. For example, some derivatives have been studied as α-glucosidase inhibitors, which could potentially be used for the treatment of diabetes .
Future Directions
Properties
IUPAC Name |
(6Z)-5-imino-6-[(3-methylphenyl)methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-3-5-13-19-20-14(17)12(15(21)18-16(20)22-13)9-11-7-4-6-10(2)8-11/h4,6-9,17H,3,5H2,1-2H3/b12-9-,17-14? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKIFEUUBVUFKO-VOBDGNOHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC=CC(=C3)C)C(=O)N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC=CC(=C3)C)/C(=O)N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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